1,2,3,4-Tetraphenylnaphthalene

OLED Deep-Blue Emitter External Quantum Efficiency

1,2,3,4-Tetraphenylnaphthalene (TPN, CAS 751-38-2) is an essential rigid, non-planar polyphenylated naphthalene core that uniquely suppresses aggregation-caused quenching, enabling deep-blue emission (CIE y<0.09) and high EQE (>5%) in non-doped OLEDs. It also serves as an indispensable fused-ring scaffold for host–guest ORTP systems with ultralong afterglow lifetimes exceeding 300 ms. Its high melting point (199–201°C), low solution enthalpy (3.9 kJ mol⁻¹), and well-defined polymorphism ensure superior amorphous film quality in inkjet-printed or spin-coated organic electronic layers. For teaching labs, the benzyne-precursor route delivers 86% yield in under one hour, metal-free. Procure with purity ≥97% (HPLC) and residual Pd <10 ppm to prevent exciton quenching.

Molecular Formula C34H24
Molecular Weight 432.6 g/mol
CAS No. 751-38-2
Cat. No. B1582023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetraphenylnaphthalene
CAS751-38-2
Molecular FormulaC34H24
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H
InChIKeyUCTTYTFENYGAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1,2,3,4-Tetraphenylnaphthalene (CAS 751-38-2) Matters for Optoelectronic Procurement


1,2,3,4-Tetraphenylnaphthalene (TPN or TNa) is a polyphenylated naphthalene core (C34H24, MW 432.55) that functions as a high-rigidity, deep-blue fluorophore and electron-accepting building block. Unlike simpler phenyl aromatics, TPN exhibits a pronounced non-planar ground-state geometry due to steric crowding among its four peri-phenyl rings, which directly suppresses intermolecular π–π aggregation and enables efficient solid-state emission [1][2]. This structural feature, combined with a high melting point (199–201 °C) and well-defined polymorphism, distinguishes it from common fluorescent standards such as 9,10-diphenylanthracene and rubrene in applications where aggregation-caused quenching must be avoided [2].

Why 1,2,3,4-Tetraphenylnaphthalene Cannot Be Swapped with Generic Phenylated Aromatics


Substituting 1,2,3,4-tetraphenylnaphthalene with a generic phenylated aromatic such as 1,3,5-triphenylbenzene or 9,10-diphenylanthracene introduces mismatches in three critical dimensions: (i) OLED color purity—TPN-derived emitters achieve deep-blue CIE coordinates of (0.152, 0.085) that simple polyphenyls cannot replicate [1]; (ii) thermochemical behavior—the fusion enthalpy of TPN (23.6 ± 0.6 kJ mol⁻¹ at 470.8 K) deviates substantially from that of 1,3,5-triphenylbenzene (32.4 ± 1.2 kJ mol⁻¹ at 447.3 K), altering crystallization kinetics in processed films [2]; and (iii) room-temperature phosphorescence (RTP) capability—TPN serves as the fused-ring core enabling ultralong lifetimes (up to 355 ms) in host–guest ORTP systems, a function that non-fused-ring alternatives cannot fulfill [3]. These quantifiable gaps make direct interchange technically unsound.

Head-to-Head Quantitative Evidence: How 1,2,3,4-Tetraphenylnaphthalene Compares to Analogues


OLED External Quantum Efficiency and Color Purity: TPN-Derived Emitters vs. Industry-Standard Deep-Blue Fluorophores

A non-doped OLED using the TPN derivative TNa-DPI achieved a maximum external quantum efficiency (EQE) of 5.78% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.152, 0.085) [1]. For context, a typical non-doped deep-blue fluorescent OLED based on a conventional anthracene derivative (e.g., MADN) has been reported with an EQE of approximately 3.0–3.5% and CIE y > 0.10 [1][2]. This demonstrates that the TPN scaffold delivers a ~1.7× higher EQE while maintaining superior blue color purity.

OLED Deep-Blue Emitter External Quantum Efficiency CIE Coordinates

Fusion Enthalpy and Thermal Stability: Direct Comparison with 1,3,5-Triphenylbenzene

Fast scanning calorimetry reveals that 1,2,3,4-tetraphenylnaphthalene (TPN) has a fusion enthalpy of 23.6 ± 0.6 kJ mol⁻¹ at a melting temperature of 470.8 K, whereas the structurally related 1,3,5-triphenylbenzene exhibits a fusion enthalpy of 32.4 ± 1.2 kJ mol⁻¹ at 447.3 K [1]. The lower fusion enthalpy of TPN, coupled with its higher melting point, indicates a smaller entropy change upon melting—a fingerprint of its rigid, sterically locked architecture. Additionally, the solution enthalpy of TPN in benzene at 298.15 K is only 3.9 ± 0.5 kJ mol⁻¹ versus 20.1 ± 0.2 kJ mol⁻¹ for 1,3,5-triphenylbenzene.

Thermochemistry Calorimetry Phase-Change Materials Crystallization

Room-Temperature Phosphorescence Lifetime: TPN-Core Host–Guest System vs. Benzophenone Host Alone

In a benzophenone (BPO) host matrix, guest molecules built on the 1,2,3,4-tetraphenylnaphthalene (TPN) core displayed phosphorescence lifetimes ranging from 27 to 355 ms, with emission wavelengths spanning 541 to 766 nm [1]. In contrast, the pure BPO host alone exhibits a phosphorescence lifetime of approximately 9.17 ms at its peak emission of 540 nm [2]. The TPN-based guest therefore extends the afterglow duration by a factor of ~3 to ~39× depending on the specific DFR substituent, while simultaneously enabling NIR emission that the host cannot provide.

Room-Temperature Phosphorescence Anticounterfeiting Lifetime Host–Guest Doping

Synthetic Yield Benchmarking: Diels–Alder Benzyne Route vs. Pd-Catalyzed Annulation

Two distinct synthetic pathways to 1,2,3,4-tetraphenylnaphthalene exhibit markedly different yields. The Diels–Alder reaction between benzyne (generated from a hypervalent iodine precursor) and tetraphenylcyclopentadienone delivers TPN in 86% isolated yield at room temperature within 30 minutes . By comparison, the Pd-catalyzed annulation of triphenylphosphine with diphenylethyne yields TPN in only 62% [1]. The 24-percentage-point yield advantage, combined with the absence of palladium contamination, makes the benzyne route the preferred option for procurement of high-purity, metal-free TPN.

Organic Synthesis Diels-Alder Yield Benzyne

Polymorphism Control: Two Crystalline Forms Accessible Through Processing History

1,2,3,4-Tetraphenylnaphthalene crystallizes in at least two distinct polymorphic forms: one obtained from solution crystallization (space group C2/c, Z = 12, unit cell volume 7247 ų at 173 K) and another formed upon solidification from the melt [1][2]. The two forms are readily distinguished by their melting points—the solution-crystallized form melts at 199–201 °C, whereas the melt-solidified form exhibits a higher melting point [2]. This processing-dependent polymorphism is absent in the simpler analogue 1,3,5-triphenylbenzene, which crystallizes in a single orthorhombic form.

Polymorphism Crystallography Melting Point Quality Control

When to Prioritize 1,2,3,4-Tetraphenylnaphthalene: Decision-Guiding Application Scenarios


Non-Doped Deep-Blue OLED Emitter Layer Fabrication

When the target specification requires CIE y < 0.09 and EQE > 5% without a host matrix, TPN-derived emitters (e.g., TNa-DPI) are among the very few fluorescent scaffolds that meet both criteria simultaneously. The bipolar carrier transport, with electron mobility exceeding hole mobility, simplifies device architecture by eliminating a separate electron-transport layer. Procurement teams should specify TPN purity ≥ 97% (HPLC) and request residual palladium < 10 ppm to avoid exciton quenching [1].

Near-Infrared Room-Temperature Phosphorescence Security Inks

For covert anticounterfeiting features requiring afterglow lifetimes exceeding 300 ms and NIR emission beyond 700 nm, the TPN core is indispensable as the fused-ring guest scaffold in BPO host systems. The DFR strategy leverages TPN's rigid, non-planar geometry to suppress non-radiative triplet decay. Substitute cores such as perylene or pyrene alone cannot achieve the same combination of lifetime and wavelength [2]. Order TPN with confirmed polymorph identity (solution-crystallized form) to ensure reproducible host–guest film morphology.

Solution-Processed Organic Electronics Requiring Controlled Crystallization Kinetics

The uniquely low solution enthalpy (3.9 kJ mol⁻¹) and high melting point (470.8 K) of TPN relative to 1,3,5-triphenylbenzene make it a superior solute for inkjet-printed or spin-coated organic electronic layers where slow crystallization from solution is desired to maintain amorphous film quality. Procurement should include a DSC trace confirming the fusion endotherm at 470.8 ± 2 K [3].

Pedagogical and Research-Grade Diels–Alder Demonstration with Benzyne

For university teaching laboratories and research groups studying benzyne chemistry, TPN synthesized via the TCI benzyne-precursor method provides an 86% yield in under one hour, significantly outperforming the Pd-catalyzed alternative (62%). The high yield and metal-free nature reduce purification burden and student exposure to transition-metal waste. Procurement should verify that the product is synthesized via the benzyne route if metal-free quality is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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